N-(3-chloro-2-methylphenyl)-1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl and chlorophenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves the reaction of 3-chloro-2-methylphenylhydrazine with 2-chlorophenoxyacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: A structurally related compound with anti-inflammatory properties.
N-(3-chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide: Another similar compound with potential biological activity.
Uniqueness
N-(3-chloro-2-methylphenyl)-1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15Cl2N3O2 |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[(2-chlorophenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-12-13(19)6-4-7-15(12)21-18(24)16-9-10-23(22-16)11-25-17-8-3-2-5-14(17)20/h2-10H,11H2,1H3,(H,21,24) |
InChI Key |
UJMSXXDJMIGEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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